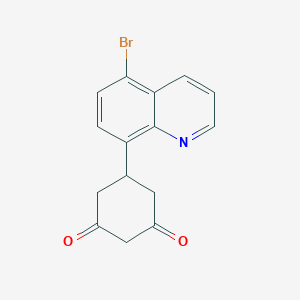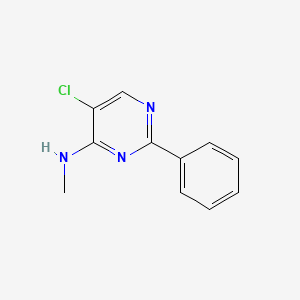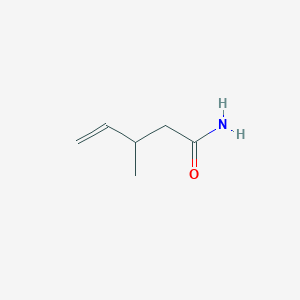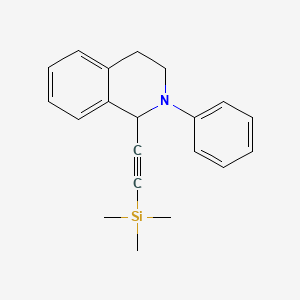
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a phenyl group, a trimethylsilyl group, and an ethynyl group attached to the tetrahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the tetrahydroisoquinoline core reacts with a phenyl halide in the presence of a Lewis acid catalyst.
Attachment of the Trimethylsilyl and Ethynyl Groups: This step involves the use of a trimethylsilylacetylene reagent, which reacts with the phenyl-substituted tetrahydroisoquinoline under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trimethylsilyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylethynyltrimethylsilane: Similar in structure but lacks the tetrahydroisoquinoline core.
Trimethylsilylphenylacetylene: Another related compound with a different core structure.
Phenylacetylene: A simpler compound with only a phenyl and ethynyl group.
Uniqueness
2-Phenyl-1-((trimethylsilyl)ethynyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combination of a tetrahydroisoquinoline core with phenyl, trimethylsilyl, and ethynyl groups
Propriétés
Numéro CAS |
823814-03-5 |
|---|---|
Formule moléculaire |
C20H23NSi |
Poids moléculaire |
305.5 g/mol |
Nom IUPAC |
trimethyl-[2-(2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)ethynyl]silane |
InChI |
InChI=1S/C20H23NSi/c1-22(2,3)16-14-20-19-12-8-7-9-17(19)13-15-21(20)18-10-5-4-6-11-18/h4-12,20H,13,15H2,1-3H3 |
Clé InChI |
RNADKVZUFKLYHL-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1C2=CC=CC=C2CCN1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
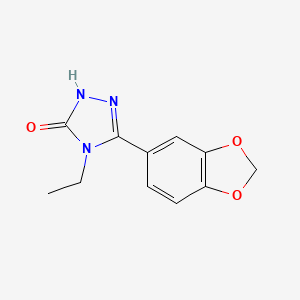
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)

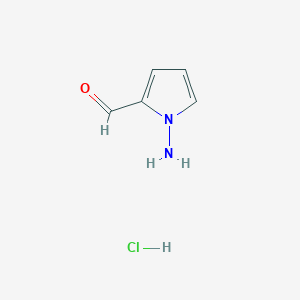
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-chloroquinazolin-4(3H)-one](/img/structure/B12909211.png)

